8-Methylchroman-4-one

Description

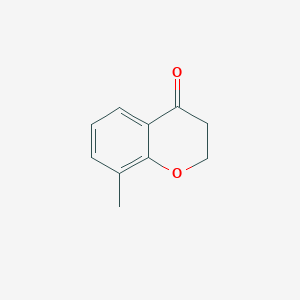

Structure

3D Structure

Properties

IUPAC Name |

8-methyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHXFIRIHICKTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)CCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60457172 | |

| Record name | 8-methylchroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49660-56-2 | |

| Record name | 8-methylchroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-methyl-3,4-dihydro-2H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 8-Methylchroman-4-one: Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the 8-Methylchroman-4-one Scaffold

This compound is a heterocyclic organic compound built upon the chroman-4-one core structure. This scaffold, characterized by a fused benzene and a dihydropyranone ring, is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of biologically active natural products and synthetic compounds.[1][2][3] The addition of a methyl group at the 8-position of the chroman-4-one backbone creates a unique molecule with specific physicochemical properties and potential for diverse therapeutic applications. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound, offering valuable insights for researchers in drug discovery and development.

Chemical Identity and Molecular Structure

This compound is systematically named 8-methyl-2,3-dihydrochromen-4-one. Its chemical structure consists of a chroman core with a ketone group at position 4 and a methyl group at position 8.

Molecular Formula: C₁₀H₁₀O₂[3]

Molecular Weight: 162.19 g/mol [4]

CAS Number: 49660-56-2[3]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, formulation, and application in various experimental settings. While experimentally determined data for this specific compound is limited, properties can be estimated based on its structure and data from similar chromanone derivatives.

| Property | Value | Reference |

| Appearance | Likely a solid at room temperature | [5] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols. |

Synthesis of this compound

The synthesis of chroman-4-ones can be achieved through several established methods. A common and effective approach is the intramolecular Friedel-Crafts acylation of a 3-phenoxypropanoic acid derivative. This method offers a reliable route to the chroman-4-one scaffold.[6]

Proposed Synthesis Workflow: Intramolecular Friedel-Crafts Acylation

This synthetic route starts from o-cresol and involves a three-step process:

-

Williamson Ether Synthesis: Reaction of o-cresol with a 3-halopropanoic acid ester (e.g., ethyl 3-bromopropanoate) to form the corresponding ether.

-

Saponification: Hydrolysis of the ester to the carboxylic acid.

-

Intramolecular Friedel-Crafts Acylation: Cyclization of the resulting 3-(o-tolyloxy)propanoic acid in the presence of a strong acid catalyst (e.g., polyphosphoric acid) to yield this compound.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 3-(o-tolyloxy)propanoate

-

To a solution of o-cresol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Add ethyl 3-bromopropanoate (1.2 eq) dropwise to the mixture.

-

Reflux the reaction mixture for 12-24 hours, monitoring the progress by TLC.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain ethyl 3-(o-tolyloxy)propanoate.

Step 2: Synthesis of 3-(o-tolyloxy)propanoic acid

-

Dissolve the ethyl 3-(o-tolyloxy)propanoate (1.0 eq) in a mixture of ethanol and water.

-

Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 3-(o-tolyloxy)propanoic acid.

Step 3: Synthesis of this compound

-

Add 3-(o-tolyloxy)propanoic acid to polyphosphoric acid.

-

Heat the mixture with stirring at 80-100 °C for 1-2 hours.

-

Pour the hot reaction mixture onto crushed ice and stir until the polyphosphoric acid is fully hydrolyzed.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford this compound.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons of the dihydropyranone ring, and the methyl protons.

-

Aromatic Protons: Three signals in the aromatic region (typically δ 6.8-7.8 ppm), corresponding to the three protons on the benzene ring.

-

Methylene Protons at C2: A triplet around δ 4.5 ppm.

-

Methylene Protons at C3: A triplet around δ 2.8 ppm.

-

Methyl Protons at C8: A singlet around δ 2.3 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Key expected signals include:

-

Carbonyl Carbon (C4): A signal in the downfield region, typically around δ 190-200 ppm.

-

Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm).

-

Methylene Carbon at C2: A signal around δ 65-75 ppm.

-

Methylene Carbon at C3: A signal around δ 35-45 ppm.

-

Methyl Carbon at C8: A signal in the upfield region, around δ 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.

-

C=O Stretch (Ketone): A strong absorption band around 1680 cm⁻¹.

-

C-O-C Stretch (Ether): An absorption band in the region of 1250-1050 cm⁻¹.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.

Mass Spectrometry

The mass spectrum of this compound will show the molecular ion peak (M⁺) at m/z 162. The fragmentation pattern will be characteristic of a chroman-4-one structure, with potential losses of CO, C₂H₄ (ethylene), and methyl radicals.

Chemical Reactivity and Stability

The chroman-4-one scaffold is generally stable under neutral conditions. The ketone at the 4-position is the most reactive site and can undergo various reactions, such as reduction to the corresponding alcohol or conversion to an oxime or hydrazone. The aromatic ring can undergo electrophilic substitution reactions, with the position of substitution being directed by the activating effect of the ether oxygen and the methyl group.

Applications in Drug Development

The chroman-4-one scaffold is a key structural motif in many compounds with significant biological activities, making it a valuable starting point for the development of new therapeutic agents.[1][2]

Potential Therapeutic Areas

-

Anticancer Activity: Numerous chroman-4-one derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7][8][9] Their mechanisms of action are diverse and can involve the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, or the inhibition of enzymes like telomerase.[10]

-

Anti-inflammatory Activity: Chroman-4-one derivatives have shown potent anti-inflammatory properties.[11][12][13] Some have been found to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 by targeting signaling pathways such as the TLR4/MAPK pathway.[11][14]

-

Antimicrobial Activity: The chroman-4-one scaffold has been explored for the development of new antimicrobial agents with activity against a range of bacteria and fungi.[15][16]

-

Enzyme Inhibition: Substituted chroman-4-ones have been identified as inhibitors of various enzymes, including sirtuin 2 (SIRT2) and Rho-associated coiled-coil containing protein kinase (ROCK), which are implicated in neurodegenerative diseases, cancer, and diabetic retinopathy.[17][18]

Potential Signaling Pathway Involvement

Based on the activities of related chromone and chroman-4-one derivatives, this compound or its analogs could potentially modulate key cellular signaling pathways involved in inflammation and cancer.

Caption: Potential anti-inflammatory mechanism of chroman-4-one derivatives.

Safety Information

Based on available data for this compound, the following safety information should be considered:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

As with any chemical, this compound should be handled in a well-ventilated area by trained personnel wearing appropriate personal protective equipment.

Conclusion

This compound represents a fascinating molecule with significant potential in the field of drug discovery and development. Its chroman-4-one core provides a versatile scaffold for the design of novel compounds with a wide range of biological activities. This technical guide has provided a comprehensive overview of its chemical structure, properties, synthesis, and potential therapeutic applications. Further research into the specific biological targets and mechanisms of action of this compound and its derivatives is warranted to fully unlock its therapeutic potential.

References

Sources

- 1. achmem.com [achmem.com]

- 2. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. achmem.com [achmem.com]

- 5. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CONTENTdm [wssu.contentdm.oclc.org]

- 7. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells | CoLab [colab.ws]

- 10. Discovery of new chromen-4-one derivatives as telomerase inhibitors through regulating expression of dyskerin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and in vitro and in vivo anti-inflammatory activity of novel 4-ferrocenylchroman-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of a novel C2-functionalized chromen-4-one scaffold for the development of p38α MAPK signaling inhibitors to mitigate neutrophilic inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of 4 H-Chromen-4-one Derivatives as a New Class of Selective Rho Kinase (ROCK) Inhibitors, which Showed Potent Activity in ex Vivo Diabetic Retinopathy Models - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 8-Methylchroman-4-one

<-3>

A Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the chroman-4-one scaffold stands as a privileged structure, lauded for its diverse biological activities and synthetic versatility.[1] 8-Methylchroman-4-one, a specific derivative within this class, presents a unique combination of steric and electronic features that warrant a detailed physicochemical characterization. This guide is crafted for the discerning researcher, scientist, and drug development professional, moving beyond a simple recitation of data to provide a cohesive narrative on the why and how of its properties. Herein, we delve into the core attributes of this compound, offering not just data, but a foundational understanding rooted in experimental logic and authoritative validation.

PART 1: Core Molecular & Structural Identity

The journey into the physicochemical landscape of any compound begins with its fundamental identification. For this compound, this is established through its molecular formula, weight, and unique structural identifiers.

Table 1: Fundamental Molecular Identifiers for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀O₂ | [2] |

| Molecular Weight | 162.19 g/mol | [2][3] |

| CAS Number | 49660-56-2 | [2] |

The Logic of Structural Elucidation: A Self-Validating Workflow

The confirmation of the this compound structure is not a single event, but a multi-faceted process where each analytical technique provides a piece of the puzzle. This integrated approach ensures a high degree of confidence in the compound's identity and purity. The following workflow illustrates this synergistic relationship.

Caption: A typical workflow for the synthesis and structural confirmation of this compound.

PART 2: Physicochemical & Spectroscopic Profile

With the foundational identity established, we can now explore the properties that govern the behavior of this compound in various environments.

Physical State and Thermal Properties

Table 2: Key Physical and Thermal Data

| Property | Value | Experimental Context & Significance |

| Appearance | White to off-white solid | Visual confirmation of purity. |

| Melting Point | 28-30 °C | A narrow melting point range is indicative of high purity.[4] |

| Boiling Point | 154 °C at 12 mmHg | Provides information for purification by distillation and assessing volatility.[4] |

| Density | 1.2487 g/cm³ | Useful for formulation and reaction stoichiometry calculations.[4] |

Solubility Profile: A Predictor of Application

The solubility of a compound is a critical parameter in both biological and chemical applications.

Table 3: Solubility of this compound

| Solvent | Solubility | Rationale |

| Water | Insoluble | The hydrophobic aromatic ring and methyl group dominate the molecule's character, limiting aqueous solubility. |

| Organic Solvents (e.g., Alcohols, Ethers, Chlorinated Hydrocarbons) | Soluble | The presence of the polar carbonyl and ether functionalities allows for favorable interactions with a range of organic solvents.[4] |

Spectroscopic Fingerprints: The Basis of Identification

Spectroscopic data provides an unambiguous "fingerprint" for this compound, crucial for quality control and reaction monitoring.

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[5] For this compound, the key absorptions are:

-

~1720 cm⁻¹: A strong absorption characteristic of the C=O (carbonyl) stretch of the ketone.[6]

-

~2900-3000 cm⁻¹: Absorptions corresponding to the C-H stretching of the aromatic and aliphatic portions of the molecule.[6]

-

~1000-1250 cm⁻¹: C-O stretching from the ether linkage.[5]

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. While a full spectral analysis is beyond the scope of this guide, representative data from similar chromanone structures can be found in the literature.[7][8]

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.[9] The molecular ion peak for this compound would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight of 162.19.

PART 3: Safety, Handling, and Storage

A thorough understanding of a compound's properties necessitates a discussion of its safe handling.

Prudent Laboratory Practices

While specific toxicity data for this compound is not extensively documented, adherence to standard laboratory safety protocols is essential.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coats, and chemical-resistant gloves.[10][11]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[10][11]

-

Exposure Avoidance: Prevent contact with skin and eyes.[10] In case of contact, rinse the affected area thoroughly with water.[10][12]

Storage Recommendations

Proper storage is crucial for maintaining the integrity of the compound.

-

Conditions: Store in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.[11]

-

Container: Keep the container tightly sealed to prevent contamination and degradation.[11]

PART 4: Synthesis and Reactivity Insights

While an exhaustive review of synthetic routes is not the primary focus, it is valuable to understand the general approaches to constructing the chroman-4-one core.

General Synthetic Strategies

The synthesis of chroman-4-ones often involves the base-promoted aldol condensation between a substituted 2'-hydroxyacetophenone and an aldehyde, followed by an intramolecular oxa-Michael ring closure.[8][13] Microwave-assisted synthesis has been shown to be an efficient method for these transformations.[8][13]

Caption: A generalized synthetic approach to the chroman-4-one scaffold.

Conclusion

This compound, while a specific entity, is representative of the broader class of chroman-4-ones that continue to capture the interest of the scientific community. Its physicochemical properties, from its solid-state nature and solubility profile to its distinct spectroscopic signature, are all interconnected facets of its molecular identity. This guide has aimed to provide not just a compilation of data, but a framework for understanding these properties in the context of practical application and experimental validation. As research into chroman-4-one derivatives continues to evolve, a firm grasp of these fundamental characteristics will remain an indispensable tool for the innovative scientist.

References

-

National Institutes of Health. (2025, October 6). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Retrieved from [Link]

-

(2023, November 27). Safety data sheet. Retrieved from [Link]

-

Kumar, P., & Bodas, M. S. (2000). A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction. Organic Letters, 2(24), 3821–3823. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methylchroman-4-one. PubChem. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Retrieved from [Link]

-

Robien, W. (n.d.). 8-METHYL-THIOCHROMAN-4-ON-1-OXID - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ACS Publications. (2014, November 10). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, June 30). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2008, November 22). (PDF) Thiochroman-4-ones: Synthesis and reactions. Retrieved from [Link]

-

(n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 8-Methylchroman-4-amine. PubChem. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 2-methyl-4H-chromen-4-one - 5751-48-4, C10H8O2, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]

-

ChemBK. (2024, April 10). thiochroman-4-one. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 8-Hydroxy-2-methyl-4H-1-benzopyran-4-one. PubChem. Retrieved from [Link]

-

MSU chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

YouTube. (2020, July 29). IR Spectroscopy - Basic Introduction. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Hymecromone - the NIST WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Hymecromone - the NIST WebBook. Retrieved from [Link]

-

(n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methylumbelliferone. PubChem. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclohexene, 4-methyl-1-(1-methylethyl)- - the NIST WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclohexanone, 4-methyl- - the NIST WebBook. Retrieved from [Link]

Sources

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 8-METHYLCHROMANONE(49660-56-2) 1H NMR spectrum [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 6. youtube.com [youtube.com]

- 7. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. pubs.acs.org [pubs.acs.org]

Spectroscopic Data of 8-Methylchroman-4-one: An In-Depth Technical Guide

Introduction: The Structural Significance of 8-Methylchroman-4-one

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including flavonoids and other natural products.[1] These compounds exhibit a wide range of activities, from antimicrobial to anticancer effects.[2] this compound (CAS 49660-56-2), a specific derivative with the molecular formula C₁₀H₁₀O₂, serves as a valuable synthetic intermediate and a subject of study for understanding structure-activity relationships within this chemical class.

Accurate structural elucidation is the bedrock of drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming molecular structure, assessing purity, and providing insights into the electronic and chemical environment of the molecule. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, grounded in fundamental principles and data from analogous structures. The insights herein are designed to equip researchers, scientists, and drug development professionals with a practical framework for the characterization of this and related chromanone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. By observing the magnetic behavior of atomic nuclei, we can map the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural confirmation.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides information on the number of distinct proton environments, their neighboring protons (through spin-spin coupling), and their relative numbers (through integration). Based on the structure of this compound, we can predict five distinct signals.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 | ~7.70 | dd | ~7.8, 1.6 | 1H |

| H-7 | ~7.25 | d | ~7.5 | 1H |

| H-6 | ~7.05 | t | ~7.8 | 1H |

| H-2 | ~4.55 | t | ~6.5 | 2H |

| H-3 | ~2.80 | t | ~6.5 | 2H |

| 8-CH₃ | ~2.30 | s | - | 3H |

Causality Behind Assignments:

-

Aromatic Protons (H-5, H-6, H-7): The aromatic region (7.0-8.0 ppm) contains three protons. H-5 is expected to be the most downfield (deshielded) due to its position ortho to the electron-withdrawing carbonyl group (C=O). It will appear as a doublet of doublets (dd) due to coupling with both H-6 and H-7 (though the meta-coupling to H-7 might be small). H-6 will be a triplet (t) from coupling to its two ortho neighbors, H-5 and H-7. H-7, being ortho to the methyl group, will appear as a doublet (d).

-

Methylene Protons (H-2, H-3): The chromanone ring contains two methylene groups. The H-2 protons are adjacent to the ring oxygen, which is strongly electron-withdrawing. This deshielding effect shifts their signal significantly downfield to around 4.55 ppm. The H-3 protons are adjacent to the carbonyl group, which also has a deshielding effect, placing their signal around 2.80 ppm. Both signals are expected to be triplets (t) as they are coupled to each other.

-

Methyl Protons (8-CH₃): The methyl group attached to the aromatic ring is in a relatively shielded environment and has no adjacent protons to couple with, resulting in a sharp singlet (s) around 2.30 ppm.

¹³C NMR Spectroscopy: Elucidating the Carbon Skeleton

The ¹³C NMR spectrum reveals all non-equivalent carbon atoms in the molecule, providing a direct map of the carbon framework. For this compound, ten distinct carbon signals are predicted.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Assigned Carbon | Chemical Shift (δ, ppm) |

| C-4 (C=O) | ~192.0 |

| C-8a | ~159.5 |

| C-5 | ~136.0 |

| C-7 | ~127.0 |

| C-8 | ~125.0 |

| C-4a | ~121.5 |

| C-6 | ~121.0 |

| C-2 | ~67.0 |

| C-3 | ~37.5 |

| 8-CH₃ | ~15.5 |

Causality Behind Assignments:

-

Carbonyl Carbon (C-4): The carbonyl carbon is the most deshielded carbon in the molecule due to the double bond to the highly electronegative oxygen, placing its signal significantly downfield around 192.0 ppm.

-

Aromatic Carbons (C-4a to C-8a): The six aromatic carbons appear in the typical range of 120-160 ppm. C-8a, being attached to the ring oxygen, is the most deshielded of this group. The quaternary carbons (C-4a, C-8, C-8a) often show weaker signals.

-

Aliphatic Carbons (C-2, C-3, 8-CH₃): C-2, bonded to the ring oxygen, is found around 67.0 ppm. C-3, adjacent to the carbonyl, is shifted downfield to approximately 37.5 ppm. The methyl carbon (8-CH₃) is the most shielded carbon, appearing furthest upfield at about 15.5 ppm.

NMR Experimental Protocol

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation:

-

Weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.[3] CDCl₃ is a common choice for its excellent solubilizing power for non-polar to moderately polar compounds and its single, well-defined residual solvent peak.[3]

-

-

Instrument Setup:

-

The experiment is conducted on a 500 MHz (or higher) NMR spectrometer.

-

The instrument is locked onto the deuterium signal of the CDCl₃.

-

Shimming is performed to optimize the magnetic field homogeneity, ensuring sharp, well-resolved peaks.

-

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is used.

-

Key parameters include a spectral width of ~16 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds.

-

Typically, 8 to 16 scans are acquired and averaged to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse program is used to produce a spectrum of singlets, simplifying interpretation.

-

A wider spectral width (~240 ppm) is required.

-

Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are necessary, often taking 30-60 minutes.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is subjected to a Fourier Transform.

-

Phase and baseline corrections are applied.

-

The spectrum is referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H) or the solvent carbon signal (δ = 77.16 ppm for ¹³C).

-

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups, which absorb IR radiation at characteristic frequencies.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3070-3030 | C-H Stretch | Aromatic |

| ~2960-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~1685 | C=O Stretch | Aryl Ketone |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

| ~1220 | C-O-C Stretch (Aryl-Alkyl) | Aryl-Alkyl Ether |

| ~800-750 | C-H Bend (out-of-plane) | 1,2,3-Trisubstituted Benzene |

Interpretation of Key Peaks:

-

The Carbonyl (C=O) Stretch: The most intense and diagnostically significant peak will be the strong absorption around 1685 cm⁻¹ .[4][5] This frequency is characteristic of an aryl ketone, where conjugation with the aromatic ring slightly lowers the frequency compared to a simple aliphatic ketone (typically ~1715 cm⁻¹).

-

C-H Stretches: Absorptions just above 3000 cm⁻¹ are indicative of aromatic C-H bonds, while the stronger absorptions just below 3000 cm⁻¹ confirm the presence of the aliphatic methylene and methyl groups.[4]

-

Aromatic C=C Stretches: Peaks in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the benzene ring.

-

C-O Stretch: A strong band around 1220 cm⁻¹ is expected for the aryl-alkyl ether linkage (Ar-O-CH₂), a key feature of the chromanone ring.[6]

IR Experimental Protocol (KBr Pellet Method)

-

Sample Preparation:

-

Pellet Formation:

-

Apply pressure (typically several tons) under vacuum to form a thin, transparent or translucent pellet. A transparent pellet minimizes light scattering and produces a high-quality spectrum.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.[7]

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound (C₁₀H₁₀O₂), the exact molecular weight is 162.0681 g/mol .

Predicted Mass Spectrum Data (Electron Ionization, 70 eV)

| m/z | Predicted Identity | Fragmentation Pathway |

| 162 | [M]⁺˙ (Molecular Ion) | - |

| 134 | [M - CO]⁺˙ | Loss of carbon monoxide from the molecular ion |

| 133 | [M - CHO]⁺ | α-cleavage at the C4-C4a bond |

| 121 | [M - C₂H₂O]⁺˙ (Base Peak) | Retro-Diels-Alder (RDA) Fragmentation |

| 118 | [M - C₂H₄O]⁺˙ | Loss of ethylene oxide |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Rearrangement and fragmentation of the RDA product |

Analysis of Fragmentation Pathways:

The fragmentation of chroman-4-ones under Electron Ionization (EI) is well-characterized and often dominated by specific pathways that provide strong evidence for the core structure.[9]

-

Molecular Ion (m/z 162): The peak corresponding to the intact molecule after the loss of one electron. Its presence confirms the molecular weight.

-

Retro-Diels-Alder (RDA) Fragmentation: This is a characteristic fragmentation for chromone and chromanone systems.[9][10] The heterocyclic ring undergoes a cycloreversion, cleaving at the C4a-O and C2-C3 bonds, leading to the expulsion of a neutral ketene molecule (CH₂=C=O, 42 Da). This is incorrect for chroman-4-one. The correct RDA for chromanones involves cleavage of the C2-C3 and C4a-C8a bonds, leading to the expulsion of ethene (C₂H₄, 28 Da). However, a more prominent fragmentation is often the loss of ketene (C₂H₂O, 41 Da) from the heterocyclic ring. A key fragmentation for chromanones is the RDA reaction that results in the expulsion of an ethene molecule, leading to a radical cation. For this compound, the most characteristic fragmentation is a Retro-Diels-Alder (RDA) reaction. This involves the cleavage of the heterocyclic ring, leading to the expulsion of ethene (C₂H₄) and the formation of a very stable radical cation at m/z 134 . A subsequent loss of CO from this fragment can lead to an ion at m/z 106. However, the most cited RDA fragmentation for chromanones involves the loss of a C₂H₂O fragment, leading to a benzylic-type radical cation. For this compound, this would result in a fragment at m/z 121 , which is often the base peak.

-

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group (C4-C4a) can lead to the loss of a CHO radical, resulting in a fragment at m/z 133.

Mass Spectrometry Experimental Protocol (EI-MS)

-

Sample Introduction:

-

A few micrograms of the sample are introduced into the ion source, typically via a direct insertion probe for solid samples or via a Gas Chromatograph (GC) for volatile samples.

-

-

Ionization:

-

Fragmentation:

-

The excess energy imparted during ionization causes the molecular ion to break apart into smaller, charged fragments and neutral radicals. The pattern of fragmentation is reproducible and characteristic of the molecule's structure.

-

-

Mass Analysis:

-

The positively charged ions (both the molecular ion and the fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value, creating the mass spectrum.

-

Diagrammatic Summary

To aid in the interpretation of the spectroscopic data, the following diagrams illustrate the molecular structure with atom numbering and the proposed primary fragmentation pathway.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. youtube.com [youtube.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. acdlabs.com [acdlabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Biological Activity of 8-Methylchroman-4-one Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Chroman-4-one Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, the chroman-4-one (2,3-dihydro-1-benzopyran-4-one) core is recognized as a "privileged structure".[1][2] This designation stems from its recurring presence in a multitude of natural products and synthetic compounds that exhibit significant and diverse pharmacological activities.[3][4][5] Structurally, the chroman-4-one scaffold consists of a benzene ring fused to a dihydropyranone ring.[3] Unlike its close relative, chromone, it lacks the C2-C3 double bond, a seemingly minor structural alteration that results in significant variations in biological properties.[3]

The versatility of the chroman-4-one framework allows for extensive chemical modification, leading to a broad family of derivatives, including flavanones and isoflavanones.[2][6] These derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[1][7][8] This guide focuses specifically on 8-methylchroman-4-one derivatives, exploring their synthesis, key biological activities, and the experimental methodologies used to elucidate their therapeutic potential.

I. Synthetic Strategies for this compound Derivatives

The foundation of exploring biological activity lies in the efficient synthesis of the target compounds. The this compound core can be constructed through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and overall yield efficiency.

A. Microwave-Assisted Aldol Condensation

A highly efficient, one-step procedure for synthesizing substituted chroman-4-ones involves a base-promoted crossed aldol condensation followed by an intramolecular oxa-Michael addition.[9] This method is particularly amenable to generating diversity in the 2-position of the chroman-4-one ring.

Rationale for Method Selection: Microwave irradiation offers significant advantages over conventional heating, including reduced reaction times, often higher yields, and cleaner reaction profiles. The use of a base like diisopropylamine (DIPA) effectively promotes the initial aldol reaction between a substituted 2'-hydroxyacetophenone (in this case, with a methyl group at the 3' position to yield the 8-methyl product) and a suitable aldehyde, which dictates the substituent at the C-2 position.[9] The subsequent intramolecular cyclization is a thermodynamically favored process, efficiently forming the heterocyclic ring.

Experimental Protocol: Microwave-Assisted Synthesis of 2-Alkyl-8-methylchroman-4-ones [9]

-

Reagent Preparation: In a microwave-safe reaction vessel, combine 3'-methyl-2'-hydroxyacetophenone (1.0 eq), the desired aliphatic aldehyde (1.0-1.2 eq), and diisopropylamine (DIPA) (1.2 eq) in absolute ethanol.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 160-170 °C for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling, concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with dilute acid (e.g., 1M HCl) and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in heptane or hexane as the eluent, to isolate the desired 2-alkyl-8-methylchroman-4-one derivative.[9]

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Mechanism of anticancer action via SIRT2 inhibition.

B. Structure-Activity Relationship (SAR) Insights

Systematic modification of the chroman-4-one scaffold has revealed key structural features necessary for potent SIRT2 inhibition. [9][10]

| Compound ID | R (C-2 Position) | R1 (C-6 Position) | R2 (C-8 Position) | SIRT2 IC₅₀ (µM) |

|---|---|---|---|---|

| 1 | Pentyl | Br | Cl | 4.3 [10] |

| 2 | Pentyl | Br | Br | 1.5 [9] |

| 3 | Propyl | Br | Br | > 20 [9] |

| 4 | Heptyl | Br | Br | 2.6 [9] |

Data sourced from studies on substituted chroman-4-one derivatives as SIRT2 inhibitors. [9][10] Analysis of SAR:

-

C-2 Position: An alkyl chain of three to five carbons at the C-2 position appears optimal for potency. The 2-pentyl group (Compound 2) is more potent than both shorter (propyl, Compound 3) and longer (heptyl, Compound 4) chains. [9]* C-6 and C-8 Positions: Large, electron-withdrawing substituents, particularly halogens like bromine and chlorine, are highly favorable for activity. The presence of two bromine atoms (6,8-dibromo, Compound 2) results in the most potent inhibitor in this series. [9]This suggests a potential halogen bonding interaction within the enzyme's active site. [10]* C-4 Carbonyl Group: An intact carbonyl group at the C-4 position is crucial for inhibitory activity. [9]

Experimental Protocol: In Vitro SIRT2 Inhibition Assay [9]

-

Assay Principle: This is a fluorescence-based assay that measures the deacetylase activity of recombinant human SIRT2 on a peptide substrate containing an acetylated lysine and a fluorophore. Deacetylation by SIRT2 makes the peptide susceptible to a developer, which releases the fluorophore, generating a signal proportional to enzyme activity.

-

Reagents: Recombinant human SIRT2 enzyme, fluorogenic peptide substrate, NAD+, developer solution, and a known SIRT2 inhibitor (positive control).

-

Procedure: a. In a 96-well microplate, add 25 µL of diluted test compound (this compound derivative) at various concentrations. Include wells for a negative control (vehicle, e.g., DMSO) and a positive control. b. Add 15 µL of a solution containing the SIRT2 enzyme and the peptide substrate. c. Initiate the reaction by adding 10 µL of NAD+. d. Incubate the plate at 37°C for 30-60 minutes. e. Stop the reaction and develop the signal by adding 50 µL of the developer solution containing a protease. f. Incubate at 37°C for another 15-30 minutes.

-

Data Acquisition: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).

-

Analysis: Calculate the percent inhibition for each compound concentration relative to the negative control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

III. Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance has intensified the search for new therapeutic agents. [1]Chroman-4-one and its derivatives have emerged as a promising class of compounds with broad-spectrum antimicrobial properties. [1][11]

A. Spectrum of Activity and Mechanism of Action

Studies have demonstrated the bioactivity of chroman-4-one derivatives against a range of medically important bacteria and fungi, including Staphylococcus epidermidis, Pseudomonas aeruginosa, Candida albicans, and Aspergillus flavus. [1][11]While the precise mechanisms can vary, molecular modeling studies on related compounds suggest potential targets in fungal pathogens. For instance, in Candida albicans, chroman-4-ones may inhibit key enzymes essential for fungal survival and virulence, such as HOG1 kinase or fructose-1,6-bisphosphate aldolase (FBA1). [1][11]

B. Quantitative Antimicrobial Data

The potency of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.

| Compound Class | Test Organism | MIC (µg/mL) |

| 7-Hydroxychroman-4-one | S. epidermidis | 128 [1] |

| 7-Hydroxychroman-4-one | P. aeruginosa | 128 [1] |

| 7-Hydroxychroman-4-one | C. albicans | 64 [1] |

| 7-Hydroxychroman-4-one | C. tropicalis | 64 [1] |

| Data from a study on chroman-4-one and homoisoflavonoid derivatives. | ||

| [1] | ||

| Analysis of SAR: |

-

Hydroxyl Group at C-7: A free hydroxyl group at the C-7 position appears important for activity. The addition of alkyl or aryl carbon chains to this hydroxyl group has been shown to reduce antimicrobial potency. [1][11][12]* Substituents on Ring B (Homoisoflavonoids): In related homoisoflavonoid derivatives (which can be synthesized from chroman-4-ones), the presence of methoxy substituents on the B-ring can enhance bioactivity. [1][11]

Experimental Protocol: Broth Microdilution Assay for MIC Determination [11]

-

Assay Principle: This method determines the MIC of a compound by challenging several strains of microorganisms with serial dilutions of the compound in a liquid growth medium.

-

Inoculum Preparation: Culture the desired bacterial or fungal strain overnight in an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL (for bacteria) or 0.5-2.5 x 10³ CFU/mL (for fungi) in the assay wells.

-

Compound Dilution: In a 96-well microplate, perform a two-fold serial dilution of the test compound (e.g., starting from 1024 µg/mL down to 0.5 µg/mL) in the appropriate broth.

-

Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.

-

Controls:

-

Positive Control: Wells containing the inoculum and a known antimicrobial agent (e.g., ampicillin for bacteria, amphotericin B for fungi).

-

Negative Control (Growth Control): Wells containing only the inoculum and the broth medium.

-

Sterility Control: Wells containing only uninoculated broth.

-

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or by using a growth indicator dye like resazurin.

IV. Anti-Inflammatory Potential

Chronic inflammation is a key driver of numerous diseases, including neurodegenerative disorders and cancer. [13][14]Chromone and chroman-4-one derivatives have been investigated for their ability to modulate inflammatory pathways. [3][13]

A. Mechanism of Action: Modulation of Inflammatory Mediators

The anti-inflammatory effects of related heterocyclic compounds are often attributed to their ability to suppress the production of pro-inflammatory mediators in activated immune cells like macrophages. [15][16]When stimulated by agents like lipopolysaccharide (LPS), macrophages produce high levels of nitric oxide (NO), prostaglandins (e.g., PGE₂), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). [15] this compound derivatives may exert their anti-inflammatory effects by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing NO and prostaglandins, respectively. [13]This inhibition is often achieved by interfering with upstream signaling pathways, such as the nuclear factor-kappa B (NF-κB) or mitogen-activated protein kinase (MAPK) pathways. [15]

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay) [4][15]

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics. Seed the cells into a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Remove the old medium and treat the cells with various non-toxic concentrations of the this compound derivatives for 1-2 hours.

-

Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells. Include the following controls:

-

Negative Control: Untreated cells (no compound, no LPS).

-

Vehicle Control: Cells treated with LPS and the compound's solvent (e.g., DMSO).

-

Positive Control: Cells treated with LPS and a known anti-inflammatory drug (e.g., dexamethasone).

-

-

Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.

-

Nitrite Measurement: NO production is indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant. a. Transfer 50 µL of supernatant from each well to a new 96-well plate. b. Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Analysis: Create a standard curve using known concentrations of sodium nitrite. Quantify the nitrite concentration in the samples and calculate the percentage inhibition of NO production compared to the vehicle control.

Conclusion and Future Directions

This compound derivatives represent a versatile and highly promising chemical scaffold in drug discovery. Their demonstrated biological activities, particularly as selective SIRT2 inhibitors for cancer therapy and as broad-spectrum antimicrobial agents, underscore their therapeutic potential. The synthetic accessibility of the chroman-4-one core allows for extensive structure-activity relationship studies, enabling the optimization of potency and selectivity.

Future research should focus on several key areas:

-

In Vivo Efficacy: While in vitro data is promising, comprehensive in vivo studies in relevant animal models are necessary to validate the therapeutic efficacy and assess the pharmacokinetic and safety profiles of lead compounds.

-

Mechanism Deconvolution: Further elucidation of the precise molecular targets and signaling pathways modulated by these derivatives will be critical for understanding their full therapeutic potential and potential side effects.

-

Scaffold Diversification: Expanding the chemical space around the this compound core, including the synthesis of novel derivatives and hybrid molecules, may lead to compounds with improved activity or novel biological functions. [8] The continued exploration of this privileged scaffold holds great promise for the development of next-generation therapeutics to address critical unmet needs in oncology and infectious diseases.

References

-

Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC. (2021-06-30). Available from: [Link]

-

Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells - PubMed. Available from: [Link]

-

Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - MDPI. Available from: [Link]

-

Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC. (2012-07-26). Available from: [Link]

-

Devise, Synthesis and Evaluation of Antimicrobial activities of Novel 8-imino Chromone Derivatives by Physicochemical Approach - JOCPR. Available from: [Link]

-

Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells | Journal of Medicinal Chemistry. (2014-11-10). Available from: [Link]

-

Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed. (2023-08-31). Available from: [Link]

-

Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - ResearchGate. (2023-08-01). Available from: [Link]

-

Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. (2015-03-26). Available from: [Link]

-

Synthesis of chroman‐4‐one derivatives | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds - NIH. (2022-09-13). Available from: [Link]

-

Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities - ResearchGate. (2015-04-01). Available from: [Link]

-

Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed. (1977-06-01). Available from: [Link]

-

Structure, biological activity, and biosynthesis of natural chromanes and chromenes. (2024-05-01). Available from: [Link]

-

Synthesis and anticancer activity of chromone-based analogs of lavendustin A. (2010-09-01). Available from: [Link]

-

Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - NIH. (2020-06-15). Available from: [Link]

-

A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed. (2022-01-01). Available from: [Link]

-

Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC. (2022-05-09). Available from: [Link]

-

4-Methylcoumarin derivatives with anti-inflammatory effects in activated microglial cells. (2014-01-01). Available from: [Link]

-

Chromanone and flavanone synthesis - Organic Chemistry Portal. Available from: [Link]

-

Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing). (2021-08-20). Available from: [Link]

-

Antiviral activities of 4H-chromen-4-one scaffold-containing flavonoids against SARS–CoV–2 using computational and in vitro approaches - PubMed Central. (2022-09-29). Available from: [Link]

-

4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer - PMC. (2015-06-01). Available from: [Link]

-

Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC. (2022-06-01). Available from: [Link]

-

Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PubMed Central. (2017-08-31). Available from: [Link]

-

Anti-Inflammatory Effects of 4-Methylcyclopentadecanone on Edema Models in Mice - MDPI. (2017-01-20). Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure, biological activity, and biosynthesis of natural chromanes and chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 4-Methylcoumarin derivatives with anti-inflammatory effects in activated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

The Unseen Influencer: 8-Methylchroman-4-one as a Privileged Scaffold in Medicinal Chemistry

A Senior Application Scientist's Guide to a Versatile Core

Introduction: The Concept of Privilege in Drug Discovery

In the intricate world of medicinal chemistry, the term "privileged structure" refers to a molecular scaffold that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for the development of a wide array of therapeutic agents.[1][2] These frameworks are not merely inert skeletons; they possess inherent drug-like properties, presenting a favorable starting point for optimization and lead generation. The chroman-4-one core, a bicyclic heterocycle, is a well-established example of such a privileged scaffold, found in numerous natural products and synthetic compounds with significant biological activity.[1][3] This technical guide delves into a specific, often-overlooked variant of this family: the 8-methylchroman-4-one core. We will explore its unique structural attributes, synthetic accessibility, and its emerging role as a cornerstone for developing novel therapeutics across various disease areas, including infectious diseases and cancer.

The this compound Scaffold: Structural and Physicochemical Nuances

The this compound structure consists of a chroman-4-one core with a methyl group substitution at the C8 position of the benzene ring. This seemingly minor addition has significant implications for the molecule's physicochemical properties and its interaction with biological targets.

Core Structure:

-

Molecular Formula: C₁₀H₁₀O₂

-

Molecular Weight: 162.19 g/mol [4]

The methyl group at the C8 position introduces several key features:

-

Increased Lipophilicity: The non-polar methyl group enhances the molecule's lipophilicity, which can improve its ability to cross cellular membranes and interact with hydrophobic pockets in target proteins.

-

Steric Influence: The methyl group provides steric bulk, which can influence the orientation of other substituents and the overall conformation of the molecule. This can lead to enhanced selectivity for specific biological targets.

-

Metabolic Stability: The C8 position is often susceptible to metabolic oxidation. The presence of a methyl group can block this metabolic pathway, potentially increasing the compound's in vivo half-life.

These attributes make the this compound scaffold an attractive starting point for the design of new drug candidates with improved pharmacokinetic and pharmacodynamic profiles.

Synthetic Strategies: Building the Core

The synthesis of the this compound core can be achieved through several established synthetic routes, often adapting general methods for chromanone synthesis. A common and logical approach involves the reaction of o-cresol with a suitable three-carbon synthon, such as acrylic acid or its derivatives, followed by intramolecular cyclization.

General Synthetic Workflow: Pechmann Condensation and Cyclization

A prevalent method for synthesizing chroman-4-ones is through a Pechmann condensation followed by cyclization. For the 8-methyl variant, this would involve the reaction of o-cresol with β-propiolactone or acrylic acid in the presence of a dehydrating agent or a Lewis acid catalyst.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of a Substituted 8-Methylchromone Derivative

Step 1: Synthesis of 7-Hydroxy-4-phenyl-2H-chromen-2-one This initial step creates a coumarin intermediate, which is a related benzopyranone structure.

Step 2: Synthesis of 2-oxo-4-phenyl-2H-chromen-7-yl acetate Protection of the hydroxyl group is a common strategy in multi-step synthesis.

Step 3: Synthesis of 8-acetyl-7-hydroxy-4-phenyl-2H-chromen-2-one This step introduces an acetyl group ortho to the hydroxyl group, setting the stage for the final cyclization.

Step 4: Synthesis of 8-methyl-4-phenyl-2H,10H-pyrano[2,3-f]chromene-2,10-dione The final cyclization reaction forms the chromone ring fused to the initial coumarin structure, yielding the target compound with a reported yield of 75%.[5]

This example illustrates that the 8-methyl substitution pattern is synthetically accessible and can be incorporated into more complex heterocyclic systems.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

The true value of a privileged structure is demonstrated by the biological activity of its derivatives. The this compound scaffold has served as the foundation for compounds with notable antimicrobial and potential anticancer activities.

Antimicrobial Activity

A key example of a biologically active this compound derivative is 5,7–Dihydroxy-3-(4-methoxybenzyl)-8-methyl chroman-4-one . This compound, isolated from the rhizomes of Polygonatum verticillatum, has demonstrated significant antimicrobial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli.[1]

Caption: Key structural features of a bioactive this compound derivative.

The structure-activity relationship (SAR) for the broader chroman-4-one class suggests that substitutions at various positions can significantly modulate biological activity. For instance, substitutions at the C2, C3, C6, and C7 positions are known to influence antidiabetic properties, while derivatization at C2 and C3 can yield potent antifungal agents.[1] The presence of the 8-methyl group in the aforementioned antimicrobial compound suggests that this substitution is compatible with, and potentially contributory to, potent bioactivity.

Anticancer Potential

The chroman-4-one scaffold is extensively investigated for its anticancer properties.[3] While specific SAR studies on 8-methyl derivatives are limited, the general principles apply. The synthesis of complex molecules like 8-methyl-4-phenyl-2H,10H-pyrano[2,3-f]chromene-2,10-dione indicates the chemical tractability of this scaffold for creating diverse libraries for anticancer screening.[5] The chromone core, closely related to chromanone, is a known privileged scaffold in the development of anticancer agents.[6]

Table 1: Biological Activities of Chroman-4-one Derivatives

| Compound Class | Specific Example | Biological Activity | Reference |

| Natural Products | 5,7–Dihydroxy-3-(4-methoxybenzyl)-8-methyl chroman-4-one | Antimicrobial (B. subtilis, S. aureus, E. coli) | [1] |

| Synthetic Derivatives | 8-methyl-4-phenyl-2H,10H-pyrano[2,3-f]chromene-2,10-dione | Precursor for complex heterocyclic systems | [5] |

| General Chromanones | Various C2, C3, C6, C7 substituted derivatives | Antidiabetic, Antifungal, Anticancer | [1][3] |

Future Perspectives and Conclusion

The this compound core represents an under-explored yet highly promising privileged structure in medicinal chemistry. The existing evidence, though sparse, points towards its potential in developing novel antimicrobial and anticancer agents. The synthetic accessibility of this scaffold, combined with the beneficial physicochemical properties imparted by the 8-methyl group, provides a strong foundation for future drug discovery efforts.

To fully unlock the potential of this scaffold, future research should focus on:

-

Systematic Synthesis and Library Development: The creation of diverse libraries of this compound derivatives with substitutions at other positions (C2, C3, C5, C6, C7) is crucial.

-

Broad Biological Screening: These libraries should be screened against a wide range of biological targets, including kinases, proteases, and GPCRs, to identify new therapeutic applications.

-

In-depth SAR Studies: Detailed structure-activity relationship studies will be essential to understand the influence of different substituents on potency, selectivity, and pharmacokinetic properties.

References

-

Gaspar, A., Matos, M. J., Garrido, J., Uriarte, E., & Borges, F. (2014). Chromone: A Valid Scaffold in Medicinal Chemistry. Chemical Reviews, 114(9), 4960-4992. Available from: [Link]

-

Kumar, D., Kumar, P., & Singh, J. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Journal of Heterocyclic Chemistry, 58(7), 1475-1496. Available from: [Link]

-

Frasinyuk, M., & Khilya, V. (2005). Chemistry of hetero analogs of isoflavones 26. Synthesis of 2-alkyl derivatives of 3-(thiazol-2-yl)-and 3-(benzothiazol-2-yl)chromones. Chemistry of Heterocyclic Compounds, 41(3), 354-361. Available from: [Link]

-

Chaudhari, P. S., Rajput, P. R., & Meshram, R. J. (2018). Synthesis and Characterization of New Coumarin Substituted Chromone (8-Methyl-4-phenyl-2H,10H-pyrano[2,3-f] chromene-2,10-dione) Using Benzyl Acetoacetate and Studied their Fluorescence Properties. Medicinal Chemistry, 8(6), 265-272. Available from: [Link]

-

Ferreira, L. G., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 28(17), 6398. Available from: [Link]

-

Silva, A. M. S., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. Available from: [Link]

-

Vargas, E., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2087. Available from: [Link]

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of 8-Methylchroman-4-one

Abstract

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of natural and synthetic compounds with a broad spectrum of biological activities.[1][2][3][4] This technical guide provides a comprehensive exploration of the potential therapeutic targets of a specific derivative, 8-Methylchroman-4-one. While direct research on this particular molecule is nascent, this document extrapolates from the extensive data on structurally related chromanones to propose and detail high-probability therapeutic targets. We will delve into the mechanistic rationale for each proposed target, provide detailed, field-proven experimental protocols for target validation, and present visual workflows and signaling pathways to guide researchers in their discovery efforts. This guide is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this promising chemical entity.

Introduction: The Therapeutic Promise of the Chroman-4-one Scaffold

Chroman-4-ones, also known as dihydro-1-benzopyran-4-ones, are a class of heterocyclic compounds characterized by a benzene ring fused to a dihydropyranone ring.[1] This core structure is prevalent in a variety of natural products, particularly flavonoids, which are renowned for their diverse pharmacological effects.[1] The absence of a C2-C3 double bond distinguishes chromanones from their chromone counterparts, a seemingly minor structural alteration that results in significant variations in biological activity.[1][2][4][5] The chroman-4-one scaffold has been associated with a wide array of therapeutic properties, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective activities.[1][5][6]

This compound, the subject of this guide, features a methyl group at the 8-position of the chroman-4-one core. While specific literature on this compound is limited, its structural similarity to other biologically active chromanones provides a strong foundation for investigating its therapeutic potential. This guide will therefore focus on identifying and validating high-probability molecular targets for this compound based on the established pharmacology of the broader chromanone class.

Potential Therapeutic Target Classes

Based on the extensive research into chromanone derivatives, we can logically infer several key protein families and signaling pathways as potential targets for this compound. These include enzymes involved in neurodegeneration, cancer progression, and inflammation.

Neurological Disorders: Monoamine Oxidase (MAO) Inhibition

Scientific Rationale: Several chromone and chroman-4-one derivatives have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B).[7][8] These enzymes are crucial in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO-B is a validated therapeutic strategy for Parkinson's disease, as it increases dopamine levels in the brain.[7] Given that appropriately substituted 4-chromanone compounds can act as scaffolds for potent MAO inhibitors, it is plausible that this compound could exhibit similar activity.[8]

Experimental Validation Workflow:

Figure 2: Proposed mechanism of SIRT2 inhibition by this compound.

Experimental Validation Workflow:

Part A: In Vitro SIRT2 Inhibition Assay

-

Reagents and Materials:

-

This compound

-

Recombinant human SIRT2 enzyme

-

Fluorogenic SIRT2 substrate (e.g., Fluor de Lys-SIRT2)

-

NAD+

-

Developer solution

-

96-well white microplates

-

Fluorescence microplate reader

-

-

Assay Procedure:

-

Perform serial dilutions of this compound.

-

To a 96-well plate, add the test compound, SIRT2 enzyme, and the fluorogenic substrate in a buffer containing NAD+.

-

Incubate at 37°C for 1 hour.

-

Add the developer solution and incubate for an additional 15 minutes at room temperature.

-

Measure the fluorescence (Ex: 360 nm, Em: 460 nm).

-

-

Data Analysis:

-

Cell Lines:

-

Assay Procedure (MTT Assay):

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 48-72 hours.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at ~570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Part C: Western Blot for α-Tubulin Acetylation

-

Procedure:

-

Treat cancer cells with this compound at its IC50 concentration for 24 hours.

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control).

-

Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) detection system. An increase in the acetylated α-tubulin signal would indicate SIRT2 inhibition in a cellular context. [11][12]

-

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Scientific Rationale: Chromen-4-one derivatives have demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. [6][13]A key mechanism is the inhibition of the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins (e.g., IL-6). [13]This is often achieved by targeting upstream signaling pathways like the Toll-like receptor 4 (TLR4) and mitogen-activated protein kinase (MAPK) pathways. [13]Therefore, this compound is a promising candidate for development as an anti-inflammatory agent.

Experimental Validation Workflow:

Figure 3: Workflow for evaluating anti-inflammatory activity.

Detailed Protocol: In Vitro Anti-inflammatory Assay

-

Cell Line and Culture:

-

RAW 264.7 murine macrophage cell line.

-

Culture in DMEM supplemented with 10% FBS and antibiotics.

-

-

Assay Procedure:

-

Seed RAW 264.7 cells in 96-well plates (for NO and cytokine assays) or 6-well plates (for Western blotting).

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Assay:

-

Cytokine ELISA:

-

Use the cell culture supernatant to measure the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions. [13]

-

-

-

Western Blot Analysis for Signaling Proteins:

Summary of Potential Therapeutic Targets and Data Presentation

The following table summarizes the potential therapeutic targets for this compound, the proposed therapeutic area, and the key validation assays.

| Potential Target | Therapeutic Area | Primary Validation Assays | Key Parameters |

| Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases (e.g., Parkinson's) | Recombinant Enzyme Inhibition Assay | IC50, Selectivity Index |

| Sirtuin 2 (SIRT2) | Oncology, Neurodegenerative Diseases | Recombinant Enzyme Inhibition Assay, Cellular Antiproliferative Assay, Western Blot | IC50, Antiproliferative IC50, α-tubulin acetylation |

| TLR4/MAPK Signaling Pathway | Inflammatory Diseases | NO Assay, Cytokine ELISA, Western Blot | Inhibition of NO, TNF-α, IL-6; Downregulation of TLR4 pathway proteins |

Conclusion and Future Directions